molecular formula C24H31ClF6N2O B13988555 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol CAS No. 68690-14-2

3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol

Cat. No.: B13988555
CAS No.: 68690-14-2
M. Wt: 513.0 g/mol
InChI Key: OOUKUGXDXCQVNC-UHFFFAOYSA-N
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Description

3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol is a complex organic compound that features a pyridine ring substituted with trifluoromethyl groups and a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Dibutylamino Group: This step might involve nucleophilic substitution reactions where a dibutylamine is introduced to the intermediate compound.

    Final Assembly: The final step involves the coupling of the pyridine derivative with the propanol moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions might convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while nucleophilic substitution could produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups can enhance the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features might be optimized to improve efficacy and reduce side effects.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups could play a role in enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-phenylpyridin-4-yl]propan-1-ol: Lacks the additional trifluoromethyl group on the phenyl ring.

    3-(Dibutylamino)-1-[2-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol: Contains a methyl group instead of a trifluoromethyl group on the pyridine ring.

Uniqueness

The presence of multiple trifluoromethyl groups in 3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

CAS No.

68690-14-2

Molecular Formula

C24H31ClF6N2O

Molecular Weight

513.0 g/mol

IUPAC Name

3-(dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C24H30F6N2O.ClH/c1-3-5-12-32(13-6-4-2)14-11-21(33)18-15-20(31-22(16-18)24(28,29)30)17-7-9-19(10-8-17)23(25,26)27;/h7-10,15-16,21,33H,3-6,11-14H2,1-2H3;1H

InChI Key

OOUKUGXDXCQVNC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(C1=CC(=NC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)O.Cl

Origin of Product

United States

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